molecular formula C9H8BNO2 B572703 Isoquinolin-1-ylboronic acid CAS No. 1219080-58-6

Isoquinolin-1-ylboronic acid

Cat. No.: B572703
CAS No.: 1219080-58-6
M. Wt: 172.978
InChI Key: RVUIQFODKHOTHQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoquinolin-1-ylboronic acid is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions. The compound interacts with these targets to form new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound acts as a nucleophile. It is transferred from boron to palladium during the transmetalation step of the reaction . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic compounds .

Biochemical Pathways

They are often used in the synthesis of pharmaceuticals and fine chemicals, where they can influence a variety of biochemical pathways .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with biological molecules .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds during Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and fine chemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of protodeboronation can be reduced by keeping the concentration of the boronic acid low . This is particularly useful when coupling unstable substrates . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reactions can be influenced by the choice of catalyst and the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinolin-1-ylboronic acid can be synthesized through various methods. One common approach involves the borylation of isoquinoline derivatives. This process typically uses a palladium-catalyzed reaction with bis(pinacolato)diboron as the boron source . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

Properties

IUPAC Name

isoquinolin-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUIQFODKHOTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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